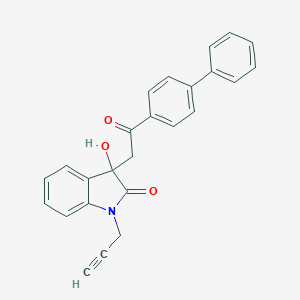
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one, also known as BHBF, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BHBF is a member of the benzofuran family and has a molecular weight of 318.75 g/mol.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. The compound has also been found to activate the Nrf2-ARE signaling pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer. The compound has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has also been shown to enhance the activity of antioxidant enzymes such as catalase and superoxide dismutase, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has several advantages for lab experiments. The compound is easy to synthesize and has a high purity. 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has been found to be stable under various conditions, which makes it suitable for long-term storage. The compound has also been found to be non-toxic at low concentrations, which makes it safe for use in cell culture experiments. However, 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has some limitations for lab experiments. The compound has low solubility in water, which can make it difficult to prepare solutions for cell culture experiments. 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one also has poor oral bioavailability, which can limit its potential for use as a therapeutic agent.
Direcciones Futuras
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has shown great potential for therapeutic applications, and future research should focus on exploring its mechanism of action and optimizing its pharmacological properties. One future direction could be to develop analogs of 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one that have improved solubility and bioavailability. Another direction could be to investigate the potential of 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one as a combination therapy with other anticancer agents. Further studies are needed to fully understand the pharmacological effects of 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one and its potential for use in the treatment of various diseases.
Métodos De Síntesis
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-acetyl-4-hydroxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the resulting product is 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one. The purity of the compound can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. 5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one has been found to be effective against various types of cancer, including breast, lung, and colon cancer. The compound has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
5-chloro-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one |
|---|---|
Fórmula molecular |
C15H9ClO3 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
(2Z)-5-chloro-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-6-13-12(8-10)15(18)14(19-13)7-9-1-4-11(17)5-2-9/h1-8,17H/b14-7- |
Clave InChI |
HEWGEPRUVCNWBS-AUWJEWJLSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=CC(=C3)Cl)O |
SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=CC(=C3)Cl)O |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214679.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214686.png)
![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)
![1-(2-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214693.png)

![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)

![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214713.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)